molecular formula C14H16N4O2S B5135148 N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide

N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide

カタログ番号 B5135148
分子量: 304.37 g/mol
InChIキー: UFNGNEASMXHIQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, commonly known as CPG-37157, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that plays a crucial role in regulating mitochondrial calcium uptake.

作用機序

CPG-37157 is a selective inhibitor of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, a protein complex that regulates mitochondrial calcium uptake. By inhibiting the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, CPG-37157 reduces mitochondrial calcium overload and prevents cell death. This mechanism of action has been demonstrated in various cell types, including cardiomyocytes and neurons.
Biochemical and physiological effects:
CPG-37157 has been shown to have various biochemical and physiological effects, including reducing mitochondrial calcium overload, preventing cell death, improving cardiac function, and improving cognitive function. It has also been shown to reduce oxidative stress and inflammation in animal models of ischemia-reperfusion injury.

実験室実験の利点と制限

One advantage of CPG-37157 is its specificity for the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, which allows for selective inhibition of mitochondrial calcium uptake. This specificity also reduces the potential for off-target effects. However, one limitation of CPG-37157 is its relatively low potency, which may require higher concentrations for effective inhibition of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide.

将来の方向性

For research on CPG-37157 include further studies on its potential therapeutic applications in various diseases, including heart failure and neurodegenerative diseases. Additionally, further studies on its mechanism of action and potential off-target effects are needed. The development of more potent and selective inhibitors of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide may also be an area of future research.

合成法

CPG-37157 can be synthesized via a multi-step process starting from commercially available starting materials. The first step involves the preparation of 5-cyclopropyl-1,3,4-thiadiazole-2-amine, which is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide. This intermediate is then coupled with glycine methyl ester hydrochloride to obtain CPG-37157.

科学的研究の応用

CPG-37157 has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, heart failure, and neurodegenerative diseases. It has been shown to protect against mitochondrial calcium overload and prevent cell death in various cell types. In animal models, CPG-37157 has been found to improve cardiac function and reduce infarct size following ischemia-reperfusion injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-11-6-4-10(5-7-11)15-8-12(19)16-14-18-17-13(21-14)9-2-3-9/h4-7,9,15H,2-3,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNGNEASMXHIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。